N,N-diethyl-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
N,N-DIETHYL-3,6-DIPHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . The unique structure of triazolothiadiazines, which combines a triazole ring with a thiadiazine ring, makes them valuable in drug design and development .
Preparation Methods
The synthesis of N,N-DIETHYL-3,6-DIPHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves several steps. One common method includes the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine . Another approach involves the bromination of 1,ω-bis(acetylphenoxy)acetamide derivatives using N-bromosuccinimide (NBS), followed by reaction with 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol in refluxing ethanol with a catalytic amount of piperidine . These reactions typically yield the desired triazolothiadiazine derivatives in good yields.
Chemical Reactions Analysis
N,N-DIETHYL-3,6-DIPHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and piperidine as a catalyst . The major products formed from these reactions are typically other triazolothiadiazine derivatives with different substituents, which can exhibit varying pharmacological activities .
Scientific Research Applications
In chemistry, it serves as a valuable synthetic intermediate for the preparation of other biologically active compounds . In biology and medicine, it has shown promise as an anticancer agent, particularly against breast cancer cells, by inhibiting PARP-1 and EGFR targets . Additionally, it exhibits antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral properties, making it a versatile compound for drug development .
Mechanism of Action
The mechanism of action of N,N-DIETHYL-3,6-DIPHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, it inhibits the PARP-1 enzyme, which is involved in DNA repair, and the EGFR receptor, which is crucial for cell proliferation . By inhibiting these targets, the compound induces apoptosis in cancer cells and arrests the cell cycle at the G2/M phase . It also upregulates pro-apoptotic genes such as P53, Bax, caspase-3, caspase-8, and caspase-9, while downregulating the anti-apoptotic gene Bcl2 .
Comparison with Similar Compounds
N,N-DIETHYL-3,6-DIPHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can be compared with other triazolothiadiazine derivatives, such as 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines and 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines . These compounds share a similar core structure but differ in the position of the triazole and thiadiazine rings. The unique arrangement of the rings in N,N-DIETHYL-3,6-DIPHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE contributes to its distinct pharmacological profile and makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C21H23N5OS |
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Molecular Weight |
393.5 g/mol |
IUPAC Name |
N,N-diethyl-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C21H23N5OS/c1-3-25(4-2)20(27)18-17(15-11-7-5-8-12-15)24-26-19(22-23-21(26)28-18)16-13-9-6-10-14-16/h5-14,17-18,24H,3-4H2,1-2H3 |
InChI Key |
VUKKSQHLQDSKMP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1C(NN2C(=NN=C2S1)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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